3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of pyrrolo[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a pyrrolo[3,2-d]pyrimidine core, substituted with various functional groups that contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The pyrrolo[3,2-d]pyrimidine core can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as neuroprotective and anti-neuroinflammatory agents.
Industry: These compounds are used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are mediated through the inhibition of endoplasmic reticulum stress and apoptosis pathways . The compound also interacts with proteins involved in the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 4-(4-chlorophenyl)-N,N-diethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 6-methyl-5-(morpholine-4-carbonyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
These compounds share a similar pyrimidine core but differ in their substituents, which can significantly affect their biological activities and chemical properties
Properties
Molecular Formula |
C21H16ClN5O5 |
---|---|
Molecular Weight |
453.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-N-(2-methyl-4-nitrophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C21H16ClN5O5/c1-11-9-14(27(31)32)7-8-16(11)23-19(28)15-10-25(2)18-17(15)24-21(30)26(20(18)29)13-5-3-12(22)4-6-13/h3-10H,1-2H3,(H,23,28)(H,24,30) |
InChI Key |
DZNBYVLGEPTGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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